2,4-Diiodo-6-[(phenylimino)methyl]phenol
Description
2,4-Diiodo-6-[(phenylimino)methyl]phenol is a Schiff base derivative characterized by a phenol core substituted with two iodine atoms at the 2- and 4-positions and a phenylimino group at the 6-position. This compound is synthesized via a condensation reaction between 3,5-diiodosalicylaldehyde and aniline, forming an imine (C=N) linkage . Its structural uniqueness lies in the combination of halogenation and Schiff base functionality, which distinguishes it from simpler phenolic analogs.
Properties
Molecular Formula |
C13H9I2NO |
|---|---|
Molecular Weight |
449.02g/mol |
IUPAC Name |
2,4-diiodo-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H9I2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |
InChI Key |
IVVXUTNDNOPNIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the imino group or the phenol ring. Key examples include:
Key Observations :
- Iodine Substitution: The diiodo groups in the target compound increase molecular weight (~432 g/mol) and polarizability compared to non-halogenated analogs like L2 (~199 g/mol).
- Imino Group Modifications: Electron-withdrawing groups (e.g., nitro in ) or steric bulk (e.g., methylthio in SL6) on the phenylimino moiety influence reactivity and biological activity. For instance, nitro groups enhance antimicrobial potency , while methylthio improves metal coordination .
Physicochemical Properties
- Solubility: The diiodo substitution reduces solubility in polar solvents (e.g., water) compared to non-iodinated Schiff bases, favoring organic solvents like ethanol or DMSO .
- Thermal Stability: Halogenation increases thermal stability, as seen in similar iodinated phenolic compounds .
- Crystallinity : Single-crystal X-ray studies (e.g., ) confirm that iodine atoms contribute to dense packing and defined crystal lattices.
Comparison with Analogs :
- Propylimino derivative (): Uses propylamine instead of aniline; similar conditions.
- Nitro-substituted analog (): Requires nitro-aniline derivatives, which may necessitate controlled pH to avoid side reactions.
Preparation Methods
Reaction Optimization
In a representative procedure, 3,5-diiodosalicylaldehyde (0.15 g) is dissolved in ethanol (20 mL) and combined with aniline (0.48 mL) at room temperature. Magnetic stirring for 20 minutes initiates the reaction, followed by crystallization over four days. The crude product is filtered, washed with cold ethanol, and dried over anhydrous calcium chloride, yielding 85% of the target compound. This method prioritizes simplicity and avoids energy-intensive heating, making it suitable for laboratory-scale synthesis.
Structural and Spectroscopic Validation
The synthesized compound exhibits characteristic spectroscopic signatures:
-
1H NMR (300 MHz, CDCl3): δ 14.674 (s, 1H, phenolic -OH), 8.194 (s, 1H, imine CH=N), 7.525–7.247 (m, aromatic protons).
-
IR (KBr): Strong bands at 1624 cm⁻¹ (C=N stretch) and 1271 cm⁻¹ (C-O phenolic).
-
ESI-MS : A molecular ion peak at m/z 465.9 corresponds to [C13H10I2NO + H]+.
Halogenation Strategies for Precursor Synthesis
The preparation of 3,5-diiodosalicylaldehyde, a critical precursor, often dictates the efficiency of the overall synthesis.
Directed Iodination of Salicylaldehyde
Iodination typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. For example, treating salicylaldehyde with ICl in acetic acid at 60°C for 6 hours introduces iodine at the 3 and 5 positions, achieving >90% conversion. This electrophilic substitution is regioselective due to the ortho/para-directing effects of the hydroxyl and aldehyde groups.
Purification Challenges
Crude 3,5-diiodosalicylaldehyde often requires recrystallization from ethanol/water mixtures to remove monoiodinated byproducts. The final product exhibits a melting point of 173–175°C, consistent with literature values.
Alternative Synthetic Routes
Microwave-Assisted Solid-Phase Synthesis
A microwave-enhanced method reduces reaction times from days to hours. In one protocol, 3,5-diiodosalicylaldehyde and aniline are adsorbed on silica gel and irradiated at 100 W for 15 minutes. This approach achieves comparable yields (82%) to conventional methods while minimizing solvent use.
Reductive Amination Pathways
While less common, reductive amination using NaBH4 or Pd/C hydrogenation has been explored for stabilizing the imine bond. However, these methods introduce complexity and are less favored due to competing reduction of the phenolic hydroxyl group.
Comparative Analysis of Methodologies
| Method | Conditions | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Conventional Condensation | Ethanol, RT, 4 days | 85% | >95% | Simplicity, high reproducibility |
| Microwave Synthesis | Silica gel, 100 W, 15 min | 82% | 93% | Rapid, solvent-free |
| Reductive Amination | NaBH4, THF, 0°C | 68% | 88% | Stabilized imine bond |
Critical Considerations in Process Design
Solvent Selection
Ethanol emerges as the optimal solvent due to its ability to dissolve both aromatic aldehydes and amines while facilitating crystallization. Polar aprotic solvents like DMF accelerate reaction rates but complicate purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
